molecular formula C6H7Cl2NO2S B1644183 Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 321371-28-2

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B1644183
CAS No.: 321371-28-2
M. Wt: 228.1 g/mol
InChI Key: FYXOIXUWMFLUTC-UHFFFAOYSA-N
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Description

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a partially saturated thiazole ring with a dichloromethyl substituent at position 2 and a methyl ester group at position 2.

Properties

IUPAC Name

methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO2S/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXOIXUWMFLUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dichloromethyl ketone with a thioamide in the presence of a base, leading to the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted thiazoles.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 4,5-dihydro-1,3-thiazole core but differ in substituents, leading to variations in properties and applications:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate Dichloromethyl Methyl ester C₆H₇Cl₂NO₂S 232.10* High lipophilicity; potential agrochemical intermediate
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate (ACI-R13011) Methyl Sodium carboxylate C₅H₆NNaO₂S 191.16* Enhanced water solubility; pharmaceutical impurity standard
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate Acetamido Acetate ester C₈H₁₂N₂O₃S 216.26 Polar substituents; possible peptide mimetic applications
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl benzimidazole derivative Complex oxadiazole-biphenyl Benzimidazole carboxylate Not specified Not specified Pharmaceutical use (patented); high structural complexity

*Calculated based on molecular formula.

Substituent-Driven Property Differences

  • Electrophilicity and Reactivity: The dichloromethyl group in the target compound increases electrophilicity compared to the methyl group in ACI-R13011, making it more reactive toward nucleophilic agents (e.g., in cross-coupling reactions) .
  • Solubility and Lipophilicity: ACI-R13011’s sodium carboxylate group improves aqueous solubility, whereas the methyl ester in the target compound confers higher lipophilicity, favoring membrane permeability . The dichloromethyl group further increases logP values compared to non-halogenated analogs, suggesting utility in lipid-rich environments .
  • Stability and Metabolic Considerations: Ester groups (e.g., methyl carboxylate) are prone to hydrolysis under acidic/basic conditions, whereas sodium salts (ACI-R13011) offer greater stability in aqueous media . Dichloromethyl substituents may confer resistance to oxidative degradation, a trait less pronounced in acetamido or methyl-substituted analogs .

Biological Activity

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H6Cl2N2O2S\text{C}_7\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa25 µg/mL

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of thiazole derivatives. For example, studies focusing on xanthine oxidase inhibition revealed that derivatives structurally related to this compound exhibited competitive inhibition properties.

Table 2: Xanthine Oxidase Inhibition Data

Compound NameIC50 (µM)Mechanism of Action
Febuxostat0.02Non-purine selective inhibitor
Compound C8.1Competitive inhibition
This compound9.9Competitive inhibition

Case Studies

A notable case study investigated the potential of thiazole derivatives in treating gout through xanthine oxidase inhibition. The study compared the efficacy of several compounds against febuxostat, a standard treatment. The results indicated that certain derivatives had comparable or superior activity levels.

Study Overview

  • Objective: Evaluate the xanthine oxidase inhibitory activity of thiazole derivatives.
  • Methodology: In vitro assays were conducted using recombinant xanthine oxidase.
  • Results: Compounds demonstrated varying degrees of inhibition with some showing IC50 values below that of febuxostat.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

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